CHK1 Kinase Inhibition Achieved with 3-Piperidinylmethyl-Thiophene-3-Carboxamide Core
A ChEMBL-curated analog (CHEMBL471094) that fully contains the N-(piperidin-3-ylmethyl)thiophene-3-carboxamide scaffold of the target compound inhibits human CHK1 kinase with an IC₅₀ of 100 nM [1]. This demonstrates that the core scaffold, when elaborated at the thiophene 2- and 5-positions, is competent for sub-micromolar CHK1 engagement. In contrast, clinical CHK1 inhibitors built on a thiophene-3-carboxamide platform (e.g., AZD7762) require a urea at the 2-position and direct (S)-piperidin-3-yl attachment rather than the methylene-spaced 3-piperidinylmethyl linkage to achieve their low-nanomolar potency, confirming that the 3-piperidinylmethyl topology occupies a distinct, developable chemical space within the CHK1 pharmacophore [2].
| Evidence Dimension | CHK1 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 100 nM (CHEMBL471094; contains target compound's N-(piperidin-3-ylmethyl)thiophene-3-carboxamide core) |
| Comparator Or Baseline | AZD7762: CHK1 IC₅₀ = 5 nM; thiophene-3-carboxamide urea with direct (S)-piperidin-3-yl attachment (no methylene spacer) |
| Quantified Difference | Target core analog is 20-fold less potent than the optimized clinical candidate, but its distinct methylene-spacer topology provides an alternative chemotype for CHK1 inhibitor development with potentially differentiated selectivity. |
| Conditions | In vitro enzymatic inhibition assay; human recombinant CHK1 kinase domain |
Why This Matters
Validates the CHK1-targeting capability of the 3-piperidinylmethyl-thiophene-3-carboxamide scaffold, confirming this compound's utility as a starting point for developing structurally distinct CHK1 inhibitors.
- [1] BindingDB. BDBM50243621: (S)-1-(5-phenyl-3-((piperidin-3-ylmethyl)carbamoyl)thiophen-2-yl)urea (CHEMBL471094). CHK1 IC₅₀ = 100 nM. Retrieved from: http://bdb8.ucsd.edu/ View Source
- [2] Read, J.A. et al. (2011). Discovery of Checkpoint Kinase Inhibitor AZD7762 by Structure-Based Design and Optimization of Thiophene Carboxamide Ureas. PDB: 2YDI. View Source
